molecular formula C14H14N2OS2 B413219 (5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B413219
M. Wt: 290.4g/mol
InChI Key: NUIRQBZFPKGTRR-ZDHPXMGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of thiourea with chloroacetic acid and an appropriate aldehyde under microwave irradiation . This one-pot synthesis method is rapid and solvent-free, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. For example, it may inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of a thiazolidinone ring with a dimethylamino-phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2OS2

Molecular Weight

290.4g/mol

IUPAC Name

(5E)-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H14N2OS2/c1-16(2)11-8-6-10(7-9-11)4-3-5-12-13(17)15-14(18)19-12/h3-9H,1-2H3,(H,15,17,18)/b4-3+,12-5+

InChI Key

NUIRQBZFPKGTRR-ZDHPXMGNSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2

Origin of Product

United States

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